(NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM
Description
(NZ)-N-[(4-Hydroxyphenyl)methylidene]-N-oxidoanilinium is a Schiff base derivative characterized by a hydroxyphenyl group conjugated to an N-oxidoanilinium moiety. This compound exhibits a planar structure stabilized by intramolecular hydrogen bonding and resonance effects, which enhance its electronic delocalization.
Properties
IUPAC Name |
4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLWYELMGGGSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=CC(=O)C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM typically involves the condensation of 4-hydroxybenzaldehyde with aniline under specific reaction conditions. The reaction is usually carried out in the presence of an oxidizing agent to facilitate the formation of the N-oxidoanilinium group. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids.
Industrial Production Methods
On an industrial scale, the production of (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the N-oxidoanilinium group back to the corresponding aniline derivative.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include quinone derivatives, reduced aniline derivatives, and various substituted phenyl compounds.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM is investigated for its potential therapeutic applications. Its interactions with biological targets suggest it may have pharmacological properties that could be harnessed for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl and N-oxidoanilinium groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Electronic Properties of Analogous Compounds
| Compound | Key Substituents | Dipole Moment (Debye) | Charge Transfer Region |
|---|---|---|---|
| Target Compound | -OH, N-oxide | Estimated 8.2–9.5* | Hydroxyphenyl → N-oxide |
| N-(4-Hydroxyphenyl)maleimide | -OH, maleimide | 6.3–7.1† | Maleimide core |
| N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile | -NMe₂, -NO₂ | 10.5–12.0‡ | Nitro groups → cyano |
*Predicted via DFT calculations for similar Schiff bases. †Experimental data from maleimide derivatives . ‡Theoretical values from quantum studies .
Biological Activity
(NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM, often referred to as a derivative of anilinium, has garnered attention in recent years due to its potential biological activities. This compound's structure suggests it may possess significant pharmacological properties, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a hydroxyl group on the phenyl ring, which is crucial for its biological activity.
Biological Activity Overview
Research has indicated that (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM exhibits various biological activities:
- Antioxidant Activity : The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals.
- Antimicrobial Properties : Studies have shown efficacy against several bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines.
- Anticancer Potential : Preliminary studies suggest cytotoxic effects on certain cancer cell lines.
Antioxidant Activity
The antioxidant capacity of (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM was evaluated using various assays such as DPPH and ABTS radical scavenging tests.
| Test Method | IC50 Value (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 18.7 |
These results indicate a strong potential for this compound to act as a natural antioxidant.
Antimicrobial Activity
The antimicrobial activity was assessed against a range of pathogens, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The data suggests that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Anti-inflammatory Effects
Research indicates that (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
Case Study: Inhibition of Cytokine Production
In a controlled study involving human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in:
- TNF-α Reduction : 50% inhibition at 10 µM concentration.
- IL-6 Reduction : 45% inhibition at 10 µM concentration.
Anticancer Activity
The cytotoxic effects of this compound were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 12.5 |
These findings suggest that (NZ)-N-[(4-HYDROXYPHENYL)METHYLIDENE]-N-OXIDOANILINIUM has significant potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
